molecular formula C7H14N2 B070386 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 174487-22-0

8-Azabicyclo[3.2.1]octan-3-amine

Cat. No. B070386
M. Wt: 126.2 g/mol
InChI Key: ZERCTXGMBRAWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It has a molecular weight of 182.3058 .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octan-3-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

  • Synthesis of Structural Analogs of Epibatidine : A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, which is significant in pharmaceutical research (Babkin et al., 2015).

  • Preparation of Functionalized 8-oxa-6-azabicyclo[3.2.1]octanes : Efficient preparation methods for these compounds, important in the study of zoanthamine alkaloids, exhibiting various biological activities (Williams, Patnaik, & Cortez, 2007).

  • α7 Nicotinic Acetylcholine Receptor Activity : Design and preparation of new azabicyclic amines for drug discovery programs targeting cognitive deficits in schizophrenia, demonstrating significant receptor activity (Walker, Acker, Jacobsen, & Wishka, 2008).

  • Palladium-Catalysed Aminocarbonylation : Use in the aminocarbonylation of various iodides, producing N-acylnortropane derivatives of biological importance (Kollár, Erdélyi, Rasheed, & Takács, 2021).

  • Synthesis of Muscarinic Activity Compounds : Research on aromatic compounds with a cyclic amine, 1-azabicyclo[3.3.0]octane ring, for potential use in treating Alzheimer's disease (Suzuki, Uesaka, Hamajima, & Ikami, 1999).

  • Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold : Focus on stereoselective preparation methods, significant in the production of tropane alkaloids with varied biological activities (Rodríguez et al., 2021).

  • Preparation of Unsymmetrical Ureas : A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, highlighting the versatility of this compound in synthesizing a variety of structures (Agarkov & Gilbertson, 2008).

  • Dopamine Transporter Inhibitors : Development of dopamine transporter inhibitors using the 8-azabicyclo[3.2.1]octane structure, important in neuroscience and pharmacology (Quirante, Vila, Bonjoch, Kozikowski, & Johnson, 2004).

  • NK1 Antagonists : Research on 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, showing potential in medical applications (Thomson et al., 2006).

  • Synthesis of Azatropanes : Efficient synthesis from pyroglutamic acid, evaluated for affinity at D2 and 5-HT2A receptors, significant in developing treatments for neurological disorders (Singh et al., 2007).

Safety And Hazards

8-Azabicyclo[3.2.1]octan-3-amine may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also recommended not to eat, drink, or smoke when using this product .

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCTXGMBRAWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octan-3-amine

Synthesis routes and methods I

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
[Compound]
Name
Bicycloamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

After completion of the hydrogenation, insoluble matters were filtered off and 40 ml of conc. hydrochloric acid was added to the filtrate. The solvent was distilled off under vacuum and the residue was recrystallized from ethanol to give 8.3 g of 3-amino-8-azabicyclo[3.2.1]octane hydrochloride. After 8.3 g of the hydrochloride was added to 100 ml of ethanol, a solution of 5.2 g of potassium hydroxide in 50 ml of ethanol was added to the mixture followed by stirring at room temperature for 3 hours. Insoluble matters were filtered off and the solvent was then distilled off to give 2.3 g of 3-amino-8-azabicyclo[3.2.1]octane.
Name
hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 3
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 4
Reactant of Route 4
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 5
Reactant of Route 5
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 6
8-Azabicyclo[3.2.1]octan-3-amine

Citations

For This Compound
22
Citations
J Bermudez, CS Fake, GF Joiner… - Journal of medicinal …, 1990 - ACS Publications
Metoclopramide (1) is a gastric motility stimulant and a weak dopamine and 5-HT3 receptor antagonist. Conformational restriction of the (diethylamino) ethyl side chain of 1 in the form of …
Number of citations: 181 pubs.acs.org
J Bermudez, S Dabbs, FD King - Journal of medicinal chemistry, 1990 - ACS Publications
A novel series of potent 5-HT3 receptorantagonists, ortho-substituted phenylureas 6a-z, is described in which the 5-membered ring of the previously reported indazoles and indolines …
Number of citations: 33 pubs.acs.org
M KATO, S NISHINO, K ITO, H YAMAKUNI… - Chemical and …, 1995 - jstage.jst.go.jp
This paper describes the discovery of structurally novel heterocyclic carboxamides which are highly potent 5-HT 3 (serotonin-3) receptor antagonists. Pyrrolo [2, 1-c][1, 4] benzoxazine-6-…
Number of citations: 5 www.jstage.jst.go.jp
WM Kazmierski, C Aquino, BA Chauder… - Journal of medicinal …, 2008 - ACS Publications
We describe robust chemical approaches toward putative CCR5 scaffolds designed in our laboratories. Evaluation of analogues in the 125 I-[MIP-1β] binding and Ba-L-HOS antiviral …
Number of citations: 42 pubs.acs.org
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
J Bermudez, S Dabbs, KA Joiner… - Journal of medicinal …, 1990 - ACS Publications
Indazole 1 has previously been shown to be a potent and selective 5-HT3 receptor antagonist. A novel series of potent 5-HT3 receptor antagonists, 1-indolinecarboxamides 2a-q and 1-…
Number of citations: 85 pubs.acs.org
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
A novel class of potent CCR3 receptor antagonists were designed and synthesized starting from N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide (1),which was found by …
Number of citations: 16 www.sciencedirect.com
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
In our previous study on discovering novel types of CCR3 antagonists, we found a fluoronaphthalene derivative (1) that exhibited potent CCR3 inhibitory activity with an IC 50 value of …
Number of citations: 16 www.sciencedirect.com
TD Ashton, A Ngo, P Favuzza, HE Bullen… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating disease caused by Plasmodium parasites. Emerging resistance against current antimalarial therapeutics has engendered the need to develop antimalarials …
Number of citations: 7 www.sciencedirect.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
Background: In this fast-growing lifestyle, humans are in the race against time to cope up with busy schedule. Less exercise, consumption of high calorie-low fiber food and stress take …
Number of citations: 4 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.